3,5-Dinitro-p-cresol
Description
Chemical Identity and Nomenclature of 4-Methyl-3,5-dinitrophenol (3,5-Dinitro-p-cresol)
Understanding the precise identity of a chemical compound is paramount in scientific discourse. This compound is systematically classified and identified through standardized nomenclature and registry systems.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic naming convention to ensure unambiguous identification of chemical compounds. According to IUPAC guidelines, this compound is named 4-methyl-3,5-dinitrophenol nih.govnih.govnih.gov. This name precisely describes its structure: a phenol (B47542) ring (a benzene (B151609) ring with a hydroxyl group, -OH) where a methyl group (-CH₃) is attached at the para (4-) position relative to the hydroxyl group, and two nitro groups (-NO₂) are substituted at the 3 and 5 positions.
The term "p-cresol" itself refers to 4-methylphenol. The presence of two nitro groups on this structure leads to various dinitrocresol isomers. While 4,6-dinitro-o-cresol (B1670846) (DNOC) is a well-known isomer with historical significance in pesticide use wikipedia.orgepa.govnih.govchemspider.com, this compound represents a distinct structural isomer with a different arrangement of substituents on the phenolic ring. Academic research distinguishes between these isomers due to their potentially differing chemical and physical properties, reactivity, and spectroscopic signatures.
Beyond its IUPAC designation, this compound is recognized by several common synonyms and is cataloged in major chemical databases with unique identifiers. These include:
Common Synonyms: this compound, 4-methyl-3,5-dinitrophenol, p-Cresol (B1678582), 3,5-Dinitro-, 3,5-Dinitro-p-kresol, Phenol, 4-methyl-3,5-dinitro- nih.govlookchem.comchemblink.comjst.go.jp.
CAS Registry Number: 63989-82-2 nih.govlookchem.comchemblink.com. This unique identifier is crucial for database searches and regulatory tracking.
EC Number: 264-594-5 nih.govlookchem.com. This number is used within the European Union for chemical identification.
DSSTox Substance ID: DTXSID10213922 nih.govlookchem.com.
Molecular Formula: C₇H₆N₂O₅ nih.govlookchem.comuni.lu.
Molecular Weight: 198.13 g/mol nih.govlookchem.comchemblink.com.
These identifiers are fundamental for researchers to accurately source, reference, and discuss the compound in scientific literature and experimental protocols.
Historical Context of Dinitrophenol and Dinitrocresol Research in Chemical Science
The broader family of dinitrophenols and dinitrocresols has a rich history in chemical science, predating specific detailed studies on the this compound isomer. Dinitrophenols (DNP) were initially recognized for their industrial applications, including their use in the manufacture of munitions during World War I nih.govacmcasereports.combps.ac.ukmdpi.com. Their utility extended to roles as dyes, wood preservatives, herbicides, and photographic developers nih.govacmcasereports.com.
The early 20th century saw a significant shift in research focus towards the physiological effects of dinitrophenols. It was discovered that these compounds could increase metabolic rates, leading to rapid weight loss nih.govacmcasereports.commdpi.comnih.gov. This observation spurred their brief, albeit controversial, use as weight-loss agents in the 1930s, before their significant toxicity led to widespread bans and regulatory scrutiny nih.govmdpi.comnih.gov.
Dinitrocresols, particularly the isomer 4,6-dinitro-o-cresol (DNOC), also gained prominence as effective pesticides, employed as herbicides, insecticides, and acaricides wikipedia.orgepa.govnih.govchemspider.comcdc.gov. Research in this area focused on their efficacy in agriculture and their environmental impact. While DNOC became the most commercially significant isomer, academic interest extended to other dinitrocresol isomers, including this compound, to understand structure-activity relationships and the nuances of their chemical behavior. The historical context of these related compounds provides a backdrop against which the specific academic inquiry into this compound can be understood.
Scope and Significance of Academic Inquiry into this compound
Academic research into this compound, while perhaps less extensively documented in broad public literature than its more industrially prominent isomers, is driven by its chemical structure and potential properties. As a nitroaromatic compound with a phenolic hydroxyl group, it possesses characteristics that make it a subject of interest in various branches of chemistry.
The significance of academic inquiry into this compound lies in several potential areas:
Organic Synthesis: Its functional groups (hydroxyl, nitro, methyl) suggest its utility as a building block or intermediate in the synthesis of more complex organic molecules. Research may explore its reactivity in various organic transformations, such as nucleophilic aromatic substitution, reduction of nitro groups, or reactions involving the phenolic hydroxyl.
Spectroscopic Studies: Characterizing the compound using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides fundamental data about its structure and bonding. Such studies are crucial for confirming synthesis and understanding molecular properties. For instance, IR spectroscopy can identify characteristic vibrational modes of the nitro groups and the hydroxyl group.
Physicochemical Properties: Detailed investigation of its physical and chemical properties, such as melting point, solubility, acidity (pKa), and lipophilicity (LogP), is essential for understanding its behavior in different chemical environments and for designing experiments or potential applications. These properties are foundational findings in chemical research.
Model Compound: Its structure may serve as a model for studying the electronic effects of nitro substituents on a phenolic system, contributing to broader theoretical and experimental understanding of aromatic chemistry.
The academic scope encompasses its synthesis pathways, its role in reaction mechanisms, and the detailed characterization of its physical and chemical attributes, contributing to the foundational knowledge base of organic and physical chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3,5-dinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-6(8(11)12)2-5(10)3-7(4)9(13)14/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMNOAYOHLVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213922 | |
| Record name | p-Cresol, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63989-82-2 | |
| Record name | 4-Methyl-3,5-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63989-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol, 3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063989822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitro-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
The academic study of any chemical compound necessitates a thorough understanding of its inherent properties. 3,5-Dinitro-p-cresol exhibits a distinct set of physical and chemical characteristics that dictate its behavior and potential applications in research settings.
Table 1: Key of this compound
| Property | Value | Reference |
| Chemical Identification | ||
| IUPAC Name | 4-methyl-3,5-dinitrophenol | nih.govnih.govnih.gov |
| Common Name | This compound | nih.govlookchem.comchemblink.com |
| CAS Registry Number | 63989-82-2 | nih.govlookchem.comchemblink.com |
| EC Number | 264-594-5 | nih.govlookchem.com |
| Molecular Formula | C₇H₆N₂O₅ | nih.govlookchem.comuni.lu |
| Molecular Weight | 198.13 g/mol | nih.govlookchem.comchemblink.com |
| Physical Properties | ||
| Appearance | Yellow crystalline solid (implied) | lookchem.com |
| Melting Point | 154.5 °C | lookchem.com |
| Boiling Point | 334.2 °C at 760 mmHg | lookchem.com |
| Density | 1.55 g/cm³ (calculated) | lookchem.comchemblink.com |
| Vapor Pressure | 6.71 x 10⁻⁵ mmHg at 25 °C | lookchem.com |
| Chemical Properties | ||
| pKa | 7.03 ± 0.10 (predicted) | lookchem.com |
| LogP (XLogP3) | 1.4 | nih.govlookchem.comchemblink.com |
| LogP (calculated) | 2.56340 | lookchem.com |
| Flash Point | 150.1 °C | lookchem.com |
These properties are derived from computational predictions and database entries, serving as critical data points for researchers investigating its chemical behavior, designing synthetic routes, or employing it in analytical procedures. The relatively high melting point suggests a stable crystalline structure, while its predicted pKa indicates it is a weak acid, typical of phenols, with the nitro groups influencing its acidity. The LogP values provide insight into its lipophilicity and potential partitioning behavior in different solvent systems.
Conclusion
Established Synthetic Pathways for this compound
The most common and traditional method for the synthesis of this compound involves the direct nitration of p-cresol.
Nitration Reactions of p-Cresol Precursors
The synthesis of this compound is typically achieved through the nitration of p-cresol. ontosight.ai This electrophilic aromatic substitution reaction generally employs a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. ontosight.ai The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich aromatic ring of p-cresol.
The reaction proceeds in a stepwise manner. The first nitration of p-cresol can lead to the formation of mononitrated isomers. Subsequent nitration under more forcing conditions introduces a second nitro group to yield dinitrocresols. To obtain this compound, the reaction conditions must be carefully controlled to favor dinitration at the positions meta to the hydroxyl group and ortho to the methyl group.
One reported synthesis of 3,5-Dinitro-p-hydroxybenzaldehyde involves the nitration of p-cresol to form this compound, which is then oxidized. kyoto-u.ac.jp Another approach to synthesizing dinitrocresols, specifically 4,6-Dinitro-o-cresol (DNOC), involves the sulfonation of o-cresol (B1677501) followed by nitration of the resulting disulfonic acid. cdc.gov While not directly for this compound, this highlights a potential alternative strategy for activating the aromatic ring towards nitration.
Challenges in Selective Nitration and Yield Optimization
The nitration of cresols, including p-cresol, presents several challenges in achieving high selectivity and yield for a specific isomer. The presence of two activating groups, the hydroxyl (-OH) and methyl (-CH3) groups, on the aromatic ring makes the substrate highly reactive and susceptible to the formation of multiple isomers and over-nitration products.
Key challenges include:
Isomer Control: The directing effects of the hydroxyl and methyl groups can lead to a mixture of mononitrated and dinitrated products. For instance, the nitration of p-cresol can also yield 2-nitro-p-cresol and 2,6-dinitro-p-cresol (B1206616). sciencemadness.org Achieving high selectivity for the 3,5-dinitro isomer requires careful optimization of reaction parameters such as temperature, reaction time, and the ratio of nitrating agents. ontosight.aigoogle.com
Oxidation and Resinification: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material and products, resulting in the formation of tars and other impurities. google.com This not only reduces the yield of the desired product but also complicates the purification process.
Research into the nitration of m-cresol (B1676322) has shown that the ratio of para to ortho nitrocresol products can be influenced by using low concentrations of nitric acid and low reaction temperatures. core.ac.uk This suggests that similar strategies could be explored for optimizing the synthesis of this compound.
Advanced Synthetic Methodologies for Related Cresols and Nitrophenols
To address the challenges of traditional batch synthesis, modern approaches such as continuous-flow synthesis are being explored for the production of nitrophenols and related compounds.
Continuous-Flow Synthesis Protocols
Continuous-flow synthesis offers several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and potentially higher yields and purity. rsc.orgmst.edu This methodology has been successfully applied to the synthesis of p-cresol from p-toluidine (B81030) via a diazotization-hydrolysis protocol, which helps to avoid the accumulation of hazardous diazonium salts. researchgate.net
While specific continuous-flow protocols for the synthesis of this compound are not widely reported, the principles can be applied. A continuous-flow nitration process would involve the continuous feeding of p-cresol and the nitrating agent into a reactor with precise temperature and residence time control. This could potentially minimize side reactions and improve the selectivity for the desired dinitro isomer. dtic.milscribd.com
Impurity Analysis and Process Optimization in Related Syntheses
A critical aspect of developing efficient synthetic processes is the ability to accurately identify and quantify impurities. In the continuous-flow synthesis of p-cresol, impurity analysis was crucial for optimizing the process and inhibiting side reactions, leading to a significant increase in the total yield. researchgate.net
For the synthesis of this compound, a thorough analysis of the reaction mixture is necessary to identify byproducts such as other dinitrocresol isomers, mononitrated cresols, and oxidation products. Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are essential for this purpose. researchgate.netosha.gov Understanding the impurity profile allows for the targeted optimization of reaction conditions to maximize the formation of the desired product and simplify its purification. For example, in the industrial production of dinitrotoluene (DNT), the formation of impurities like nitrocresols is significantly affected by the initial reaction conditions. diva-portal.org
Derivatization Strategies for this compound
The chemical reactivity of this compound allows for its conversion into a variety of derivatives. The presence of the hydroxyl group and the nitro groups provides multiple sites for chemical modification.
One notable derivatization is the oxidation of the methyl group. For instance, this compound can be oxidized with anhydrous chromic acid to produce 3,5-Dinitro-p-hydroxybenzaldehyde. kyoto-u.ac.jp This transformation opens up possibilities for synthesizing a range of other compounds.
Furthermore, the nitro groups can be reduced to amino groups, which can then be further functionalized. The reduction of nitrophenols is a well-established chemical transformation. researchgate.netmdpi.com The resulting aminophenols are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Derivatization of the hydroxyl group is another potential strategy. For analytical purposes, phenols are often derivatized to increase their volatility for gas chromatography. Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to form silyl (B83357) ethers. researchgate.netepa.gov Similar derivatization of this compound could be employed for both analytical characterization and the synthesis of new molecules with specific properties.
Chemical Modification of Nitro Groups
The two nitro groups on the aromatic ring of this compound are the primary sites for chemical transformation, with reduction being the most significant reaction. The presence of these electron-withdrawing groups significantly influences the reactivity of the compound. ontosight.ai The reduction can be controlled to yield different products, either by selectively reducing one nitro group or by reducing both.
The partial reduction of dinitroarenes to nitroanilines is a common objective. Studies on related dinitro compounds, such as 2,4-dinitrotoluene, show that the choice of reducing agent and reaction conditions can favor the reduction of one nitro group over the other. oup.com For instance, reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst is an effective method for the partial reduction of dinitroarenes. oup.com In the case of dinitrocresols, the reduction of one nitro group leads to the formation of the corresponding aminonitrocresol. The reduction of 2,6-dinitro-p-cresol, an isomer of this compound, has been shown to yield 2-amino-6-nitro-p-cresol in high yield. oup.com
Complete reduction of both nitro groups results in the formation of diaminocresols. Various reducing conditions can be employed to achieve this.
Acidic Medium : Reduction in an acidic medium, for example using tin (Sn) or iron (Fe) with hydrochloric acid (HCl), typically leads to the formation of the corresponding amino groups. matanginicollege.ac.in
Alkaline Medium : In contrast, reduction in an alkaline medium can result in the formation of binuclear compounds, such as azoxy, azo, or hydrazo derivatives, through the interaction of intermediate nitroso and hydroxylamine (B1172632) species. matanginicollege.ac.in
Catalytic Hydrogenation : This method is also effective for reducing nitro groups to amines.
Biodegradation pathways of dinitrocresols by certain microorganisms, such as Pseudomonas species, also involve the successive reduction of the nitro groups to amino groups. cdc.gov
Table 1: Representative Methods for Nitro Group Reduction
| Reagent/Condition | Nitro Group Transformation | Product Type | Reference |
|---|---|---|---|
| Hydrazine Hydrate / Raney Nickel | Selective reduction of one nitro group | Aminonitroarene | oup.com |
| Tin (Sn) or Iron (Fe) / HCl | Complete reduction of nitro groups | Diaminoarene | matanginicollege.ac.in |
| Zinc (Zn) / NH₄Cl | Reduction to hydroxylamine | Hydroxylamine derivative | matanginicollege.ac.in |
| Alkaline Sodium Stannite | Reduction and coupling | Azo derivative | matanginicollege.ac.in |
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is another key site for chemical modification, primarily through esterification and etherification reactions. The acidic nature of this hydroxyl group, which is enhanced by the electron-withdrawing nitro groups, facilitates these transformations. scribd.com
Esterification: Phenols readily react with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form esters. scribd.com This reaction, often referred to as the Schotten-Baumann reaction when an acid chloride is used in the presence of a base, is a standard method for derivatizing phenols. scribd.com The esterification of various phenolic compounds with 3,5-dinitrobenzoyl chloride to produce 3,5-dinitrobenzoate (B1224709) esters is a well-documented procedure used for the identification and characterization of alcohols and phenols. tandfonline.com Modern esterification methods may employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol. jocpr.com
Etherification: The formation of ethers from phenols, known as the Williamson ether synthesis, typically involves the reaction of a sodium phenoxide with an alkyl halide. uomustansiriyah.edu.iq The phenoxide is first generated by treating the phenol with a strong base, such as sodium hydroxide. For nitrophenols, ether formation can also be achieved under various conditions. For example, reacting a nitrophenol with a chloro-nitroaromatic compound in the presence of a base and a phase-transfer catalyst can yield dinitrodiphenyl (B12803432) ethers. google.com
Table 2: Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Esterification | Carboxylic acid anhydride (B1165640) / H₂SO₄ | Phenyl ester | scribd.com |
| Esterification | Acid chloride / Pyridine (B92270) | Phenyl ester | scribd.com |
| Esterification | Carboxylic acid / DCC / DMAP | Phenyl ester | jocpr.com |
Formation of Functionalized Derivatives for Research Applications
This compound serves as a valuable precursor for the synthesis of more complex, functionalized molecules used in various scientific research contexts. Its defined chemical structure allows for targeted modifications to create probes, intermediates, and compounds for biological screening.
One notable application is its use as a starting material in synthetic chemistry. For instance, this compound has been utilized in the synthesis of 3,5-disubstituted p-coumaryl alcohols. kyoto-u.ac.jp In this process, the methyl group of this compound is first oxidized to an aldehyde to form 3,5-dinitro-p-hydroxybenzaldehyde, which is then converted into the corresponding coumaryl alcohol derivative. kyoto-u.ac.jp These derivatives are subsequently used in research to study the mechanisms of dehydrogenative polymerization, a key process in lignin (B12514952) biosynthesis. kyoto-u.ac.jp
In the field of analytical chemistry, this compound has been included in studies investigating colorimetric reactions. It was one of several nitroaromatic compounds tested for its ability to produce a color reaction with creatinine (B1669602) in an alkaline solution, a principle used in certain clinical assays. okstate.edu
Furthermore, the general class of dinitrocresols is seen as a scaffold for creating novel bioactive compounds. Research has been conducted to transform dinitro-ortho-cresol (DNOC), an isomer of this compound, into a series of coumarin (B35378) derivatives. researchgate.net This work aims to convert a known toxic compound into potentially powerful and biocompatible antimicrobial agents for further investigation. researchgate.net
Table 3: Examples of Functionalized Derivatives for Research
| Precursor | Derivative | Research Application | Reference |
|---|---|---|---|
| This compound | 3,5-Dinitro-p-coumaryl alcohol | Studying dehydrogenative polymerization and lignin biosynthesis models | kyoto-u.ac.jp |
| This compound | Not applicable (used directly) | Investigating colorimetric reactions for analytical chemistry methods | okstate.edu |
Abiotic Degradation Pathways of this compound in Environmental Matrices
Abiotic degradation processes, such as photolysis and chemical reactions in water and soil, play a role in the environmental transformation of nitroaromatic compounds.
Photolytic Degradation Mechanisms in Aqueous Systems
Photolytic degradation can occur when compounds absorb sunlight, leading to chemical transformations. The neutral form of DNOC, a related dinitrocresol, exhibits light absorption with a shoulder at 305 nm, suggesting it can undergo photoreactions, potentially involving the displacement of nitro groups by hydroxyl groups cdc.gov. Studies on other dinitrocresols, such as 2,6-dinitro-p-cresol (DNPC), have demonstrated photocatalytic degradation in aqueous solutions under solar irradiation, often following pseudo-first-order kinetics researchgate.net. For instance, using a MWCNTs–TiO2 composite photocatalyst, a high efficiency of DNPC degradation was achieved within approximately 150 minutes under optimized conditions researchgate.net. While direct photolytic degradation rates for this compound in aqueous systems are not extensively detailed in the provided literature, the general susceptibility of dinitrocresols to phototransformation indicates this as a potential degradation pathway. The half-life for DNOC in aqueous systems due to photodegradation is estimated to be around 253 hours (approximately 10.5 days) pic.int.
Atmospheric Transformation Reactions with Reactive Species (e.g., OH and NO Radicals)
Dinitrocresols, including DNOC, generally exhibit low volatility, with a Henry's Law constant indicating minimal volatilization from surface water pic.int. Consequently, their presence in significant amounts in the atmosphere is not typically expected. However, atmospheric transformation can occur through reactions with reactive species like hydroxyl (OH) and nitrate (B79036) (NO3) radicals. The atmospheric chemistry of cresols involves nitration via these radicals, leading to the formation of nitrocresols mdpi.comunito.itsdu.edu.cn. For example, reactions of p-cresol with NO3 radicals can yield nitrocresols, such as 4-methyl-2-nitrophenol (B89549) mdpi.comunito.it. While these processes are relevant to the atmospheric fate of phenolic compounds, specific reaction rates and products for this compound with OH and NO3 radicals are not detailed in the provided search results.
Chemical Stability and Reactivity in Water and Soil Environments
This compound, like other dinitrocresols, is expected to exhibit moderate stability in environmental matrices. In sterile water, DNOC is considered stable across a range of pH values pic.int. The estimated half-life of DNOC in surface water is between 3 to 5 weeks pic.intwho.int. The compound does not possess hydrolyzable groups, suggesting that hydrolysis is not a significant degradation pathway env.go.jp.
In soil environments, the behavior of dinitrocresols is influenced by adsorption and microbial activity. DNOC shows moderate adsorption to soil particles, with estimated soil sorption coefficient (Koc) values ranging from 2.35 to 2.77, indicating moderate mobility cdc.gov. Adsorption is generally stronger at lower pH and increases with higher clay and organic carbon content in the soil cdc.gov. The persistence of DNOC in soil is relatively short under aerobic conditions, with reported median degradation times (DT50) less than 12 days at 20°C and around 15 days at 5°C cdc.govpic.int.
Biotic Transformation and Biodegradation of Dinitrocresols
Microbial degradation is a significant pathway for the removal of dinitrocresols from the environment. A variety of microorganisms have been identified that can metabolize these compounds.
Microbial Degradation Mechanisms
Microbial degradation pathways for dinitrocresols are diverse and depend on the specific microorganisms involved. Identified microbial degraders include species of Pseudomonas, Azotobacter, and Arthrobacter simplex cdc.govcdc.govosti.gov. These microorganisms can break down the dinitrocresol structure through various metabolic routes.
One observed pathway for the degradation of 3,5-dinitro-o-cresol (B181647) (an isomer of the target compound) by Pseudomonas species involves the initial reduction of nitro groups, followed by ring cleavage. A proposed sequence includes: 3,5-Dinitro-o-cresol → 3-amino-5-nitro-o-cresol → 3-methyl-5-nitrocatechol (B1419049) → 3-methyl-5-aminocatechol → 2,3,5-trihydroxytoluene (B1206936) → ring cleavage osti.gov. Arthrobacter simplex can degrade 3,5-dinitro-o-cresol via a simpler pathway, potentially involving: 3,5-Dinitro-o-cresol → 3-methyl-5-nitrocatechol → 2,3,5-trihydroxytoluene → ring cleavage osti.gov. In some cases, microbial degradation can lead to the release of nitro groups as nitrite (B80452) ions cdc.gov. The degradation of dinitrocresols by mixed soil bacterial cultures has also been documented osti.gov.
Aerobic Biodegradation Processes
Under aerobic conditions, the biodegradation of dinitrocresols in soil is generally rapid pic.int. For DNOC, DT50 values in soil are reported to be less than 12 days at 20°C, indicating efficient microbial breakdown pic.int. This degradation often proceeds through polar metabolites, with significant mineralization of the aromatic ring structure (>40%) pic.int. The presence of hydrogen donors can enhance the aerobic degradation of dinitrocresols by certain bacteria, such as Pseudomonas species osti.gov. While some sources suggest that DNOC may not be readily biodegradable based on certain criteria env.go.jp, other studies highlight its rapid aerobic degradation in soil pic.int. The specific aerobic biodegradation pathways and rates for this compound itself require further detailed investigation, but general mechanisms observed for related dinitrocresols suggest microbial metabolism plays a key role in its environmental fate.
Compound List
this compound
4-methyl-3,5-dinitrophenol
4,6-dinitro-o-cresol (DNOC)
2,6-dinitro-p-cresol (DNPC)
3,5-dinitro-o-cresol
p-cresol
Phenol
Nitrocresols
Nitrophenols
Data Tables
Anaerobic Biotransformation Pathways and Intermediate Products
Under anaerobic conditions, the biotransformation of this compound often involves the reduction of its nitro groups. Several microbial species have been identified that can metabolize this compound, leading to a series of intermediate products before eventual ring cleavage.
Arthrobacter simplex has been observed to degrade this compound through a pathway that initially converts it to 3-methyl-5-nitrocatechol. This intermediate is then transformed into 2,3,5-trihydroxytoluene, which subsequently enters the tricarboxylic acid (TCA) cycle via ring fission. juit.ac.inosti.gov
A Pseudomonas sp. has been reported to metabolize this compound by reducing both nitro functional groups to amino groups. These are then oxidatively deaminated to form 2,3,5-trihydroxytoluene, which is a precursor for the ring-cleavage pathway. juit.ac.inosti.gov
In some studies, a nitrite radical was detected as the sole intermediate byproduct during the degradation of 3,5-dinitro-o-cresol by various bacterial cultures, including Pseudomonas-like strains, Arthrobacter-like organisms, and Corynebacterium simplex. juit.ac.in
More broadly, nitroaromatic compounds, including dinitrophenols, can be mineralized under methanogenic conditions, often initiated by the reduction of the nitro group to an amino or nitroso group. researchgate.netcore.ac.uk
Table 3.2.1.2.1: Anaerobic Biotransformation Pathways of this compound
| Microbial Species | Initial Compound | Key Intermediates | Final Pathway Step | Citation(s) |
| Arthrobacter simplex | This compound | 3-methyl-5-nitrocatechol, 2,3,5-trihydroxytoluene | Ring cleavage | juit.ac.inosti.gov |
| Pseudomonas sp. | This compound | 3-amino-5-nitro-o-cresol, 3-methyl-5-nitrocatechol, 3-methyl-5-aminocatechol, 2,3,5-trihydroxytoluene | Ring cleavage | juit.ac.inosti.gov |
| Various bacterial strains | This compound | Nitrite radical (detected as a byproduct in some studies) | Not specified | juit.ac.in |
| Mixed cultures | This compound | Acetate, CO2 (via transformation) | Mineralization | core.ac.uk |
Role of Specific Microbial Species (e.g., Pseudomonas, Arthrobacter, Corynebacterium)
Several bacterial genera have demonstrated the capacity to degrade this compound. These include species within Pseudomonas, Arthrobacter, and Corynebacterium. Additionally, Rhizobium and Azotobacter species have also been noted for their ability to degrade this compound. juit.ac.inosti.govwho.intwho.int
Pseudomonas species are capable of metabolizing this compound by reducing its nitro groups to amino groups, followed by oxidative deamination to 2,3,5-trihydroxytoluene, which is then subject to ring cleavage. juit.ac.inosti.gov
Arthrobacter simplex utilizes a pathway that involves the formation of 3-methyl-5-nitrocatechol and subsequently 2,3,5-trihydroxytoluene before ring cleavage. juit.ac.inosti.gov
Corynebacterium simplex also degrades this compound via similar routes, though nitroreductase activity has not been confirmed in this organism. juit.ac.in
Studies have also indicated that Rhizobium and Azotobacter spp. can degrade 3,5-dinitro-o-cresol. who.intwho.int
Enzymatic Reduction of Nitro Groups and Subsequent Ring Cleavage
The biodegradation of this compound, like other nitroaromatic compounds, typically involves enzymatic processes that target the nitro groups and the aromatic ring. The general strategy involves modifying the nitro group, often through reduction, and then cleaving the aromatic ring structure.
Nitro Group Reduction: Nitroreductase enzymes play a critical role in reducing the nitro groups (-NO2) to amino groups (-NH2) or intermediate nitroso (-NO) or hydroxylamino (-NHOH) groups. researchgate.netnih.gov This reduction can be facilitated by various enzymes, including nitroreductases, aldehyde oxidase, dihydrolipic amide dehydrogenase, and others, often utilizing reduced pyridine nucleotides as electron donors. nih.gov
Intermediate Formation: The reduction of nitro groups can lead to the formation of aminophenols or nitrocatechols. For instance, in Pseudomonas species, the reduction of nitro groups to amino groups is followed by oxidative deamination to form 2,3,5-trihydroxytoluene. juit.ac.inosti.gov
Ring Cleavage: Following the modification of the nitro groups and potential hydroxylation of the ring, enzymes such as dioxygenases catalyze the cleavage of the aromatic ring. This cleavage can occur via ortho- or meta-pathways, breaking the ring into aliphatic intermediates. researchgate.net These aliphatic products are then further metabolized through central catabolic pathways, such as the TCA cycle, leading to complete mineralization. juit.ac.inosti.govresearchgate.net
Factors Influencing Biodegradation Rates and Pathways
Several environmental factors can influence the rate and specific pathways of this compound biodegradation.
pH: Optimal degradation rates for related compounds like p-nitrophenol have been observed near neutral pH (e.g., pH 7.5). researchgate.net While specific data for this compound is limited, pH is a known factor affecting microbial activity and enzyme function.
Microbial Community and Adaptation: The presence of specific microbial species capable of degrading this compound is paramount. Pre-exposure of microbial communities to the compound (induction) can enhance degradation rates. researchgate.net
Concentration and Toxicity: High concentrations of dinitrocresols can be toxic to microorganisms, potentially inhibiting biodegradation. cdc.gov This suggests that while microbes can degrade the compound, supra-optimal levels may slow or halt the process.
Environmental Conditions: Factors such as temperature and aeration can also influence biodegradation rates, as seen with o-cresol degradation by Pseudomonas monteilii CR13, which showed high removal efficiency at 30°C and neutral pH. researchgate.net
Oxygen Availability: While some pathways are described under aerobic conditions, anaerobic degradation also occurs, often initiated by nitro group reduction. researchgate.netcore.ac.uk
Environmental Distribution and Transport Dynamics
The mobility and partitioning behavior of this compound in soil, water, and sediment systems dictate its environmental distribution and potential for widespread contamination.
Mobility and Adsorption in Soil Systems
The mobility of this compound in soil is influenced by its chemical properties, soil characteristics, and the degree of degradation.
Adsorption: At low pH, the undissociated form of this compound exhibits stronger adsorption to soil particles. However, at environmentally relevant pH levels, where the compound is largely dissociated into its anionic form, adsorption is generally weaker. pic.int
Koc Values: The organic carbon-water (B12546825) partition coefficient (Koc) values for DNOC (a related dinitrocresol) range from 53 to 195, indicating moderate adsorption to soil. pic.int Other estimates for similar compounds suggest Koc values around 750, implying low mobility. echemi.com
Mobility: Due to its moderate adsorption and relatively rapid degradation under aerobic conditions, this compound is considered moderately mobile in soil. However, rapid biodegradation limits the potential for significant leaching of the parent compound into deeper soil layers or groundwater. cdc.govpic.int Aged residues, which may include degradation products, have shown a low potential for leaching. pic.int
Table 3.3.1.1: Soil Adsorption and Mobility of this compound
| Property | Value(s) | Interpretation of Mobility | Citation(s) |
| Koc | 53–195 | Moderate | pic.int |
| Koc | ~750 (estimated for isomer) | Low | echemi.com |
| Adsorption | Weak at environmentally relevant pH | Mobile | pic.int |
| Persistence | <12 days (aerobic soil DT50) | Limits leaching | cdc.govpic.int |
Partitioning Behavior in Aquatic and Sediment Systems
In aquatic environments, this compound's partitioning is governed by its solubility, volatility, and affinity for sediment.
Volatility: With a low Henry's Law constant (e.g., ~2.46 x 10⁻⁷ atm·m³/mol), this compound is not expected to volatilize significantly from surface water into the atmosphere. cdc.govpic.int
Aquatic Partitioning: Fugacity modeling suggests that if released into water, the majority of the compound remains in the water column, with only minor amounts partitioning to sediments. canada.ca
Sediment Adsorption: The compound is moderately adsorbed onto aquatic sediments. pic.int
Partition Coefficients: Estimated log Kow values for related compounds range from 2.12 to 2.85, suggesting a potential for bioaccumulation, although its ionic form in natural waters and toxicity may limit this. cdc.gov Estimated log Kow for an isomer is 2.27, with a corresponding BCF suggesting low bioconcentration potential. echemi.com
Advanced Analytical Methodologies for the Characterization and Detection of 3,5 Dinitro P Cresol
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of dinitrocresols from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques, often coupled with powerful detectors for enhanced sensitivity and specificity.
HPLC, particularly in its reversed-phase configuration, is a robust method for the analysis of dinitrocresols. lcms.cz The separation is typically achieved on columns such as C18 or specialized columns like β-cyclodextrin bonded phases, which can offer unique selectivity for isomers. who.intresearchgate.net A key advantage of HPLC is its ability to analyze thermally labile or non-volatile compounds without the need for derivatization. researchgate.net
Mobile phases commonly consist of acidified water and an organic modifier like methanol (B129727) or acetonitrile, run in either isocratic or gradient elution mode. researchgate.net Detection is frequently performed using UV-Vis spectrophotometry, as the nitroaromatic structure of 3,5-Dinitro-p-cresol provides strong absorbance. researchgate.net For more complex samples or lower detection limits, HPLC is often coupled with mass spectrometry (LC-MS), which provides superior selectivity and sensitivity. researchgate.net
Table 1: HPLC Conditions for Dinitrocresol Analysis
| Analyte(s) | Column | Mobile Phase | Detector | Method Detection Limit (MDL) | Reference |
|---|---|---|---|---|---|
| DNOC and 2,6-Dinitro-p-cresol (B1206616) (DNPC) | Reversed-phase ODS-3 (150mm x 2.1mm, 5µm) | Acetonitrile/Water | Tandem Mass Spectrometry (LC/MS/MS) in ESI-negative mode | DNOC: 0.24 ng/L; DNPC: 0.49 ng/L | researchgate.net |
| 2,6- and 4,6-dinitrocresols | β-cyclodextrin bonded | Not specified | Not specified | Not specified | who.int |
| Priority Phenolic Pollutants | Hypersil GOLD (100mm x 2.1mm, 1.9µm) | A) 0.1% Acetic Acid in Water; B) 0.1% Acetic Acid in Methanol | UV Diode Array (270-320 nm) | Not specified | lcms.cz |
Gas chromatography is another powerful technique for the analysis of phenolic compounds. Due to the low volatility of dinitrocresols, a derivatization step is often required to convert them into more volatile species. researchgate.net Common derivatization agents include diazomethane, which forms methyl ethers, or pentafluorobenzyl bromide (PFBBr). epa.gov However, it has been noted that some dinitrophenols, including DNOC, may fail to derivatize effectively with PFBBr. epa.gov
Capillary columns with various stationary phases are used for separation. epa.gov For detection, GC is frequently coupled with spectroscopic detectors like mass spectrometry (GC-MS) or Fourier Transform Infrared Spectroscopy (GC-FTIR). nih.gov GC-MS provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, while GC-FTIR identifies compounds based on their infrared absorption spectra. The U.S. Environmental Protection Agency (EPA) has established standard methods, such as SW-846 Method 8270 for GC/MS analysis of semivolatile organics, which are applicable to dinitrocresols. nih.gov
Table 2: GC Methods for Dinitrocresol Analysis
| Method | Analyte | Technique | Detector | Key Feature | Reference |
|---|---|---|---|---|---|
| EPA Method 1625 | DNOC | Isotope Dilution GC | Mass Spectrometry (MS) | Used for semivolatile organic compounds. | who.intnih.gov |
| EPA Method 8041A | 2-Methyl-4,6-dinitrophenol (DNOC) | Capillary Column GC | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | Includes procedures for underivatized or derivatized phenols. | epa.gov |
| General Method | Phenols and Nitrophenols | Solid-Phase Microextraction (SPME)-GC | Mass Spectrometry (MS) | In-injector derivatization. | researchgate.net |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and unambiguous identification of this compound.
FTIR spectroscopy is a valuable tool for the characterization of this compound by identifying its functional groups. The FTIR spectrum of a dinitrocresol is distinguished by characteristic absorption bands. Key vibrational modes include those associated with the nitro groups (NO₂), which typically exhibit strong asymmetric and symmetric stretching vibrations. nih.gov Studies on the related compound DNOC have shown that the positions of these NO₂ vibrational modes can be perturbed by interactions with other molecules or surfaces, such as exchangeable cations on clay minerals. nih.gov This indicates that the nitro groups are a primary site of intermolecular interaction. Other significant bands in the spectrum correspond to the hydroxyl (-OH) group, C-H stretching of the methyl group and the aromatic ring, and C=C stretching vibrations of the benzene (B151609) ring. nih.gov An FTIR spectrum for the isomer 3,5-Dinitro-o-cresol (B181647) is available in public databases. spectrabase.com
Table 3: Key FTIR Vibrational Modes for Dinitrocresols
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch (ν_asym) | ~1520 - 1560 | Strong, characteristic band for nitroaromatics. nih.gov |
| Nitro (NO₂) | Symmetric Stretch (ν_sym) | ~1340 - 1370 | Strong, characteristic band; position sensitive to molecular environment. nih.gov |
| Hydroxyl (O-H) | O-H Stretch | ~3200 - 3600 | Broad band indicating hydrogen bonding. |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Indicates the presence of the benzene ring. |
Mass spectrometry is the definitive technique for confirming the molecular weight and structure of this compound. When coupled with chromatographic separation (GC-MS or LC-MS), it provides unparalleled sensitivity and selectivity. In LC-MS, electrospray ionization (ESI) in the negative ion mode is particularly effective for dinitrocresols, as the acidic phenolic proton is easily lost to form the [M-H]⁻ ion. researchgate.net
Tandem mass spectrometry (MS/MS) provides further structural detail through controlled fragmentation of the precursor ion. researchgate.net The fragmentation of nitroaromatic compounds is well-characterized. Common fragmentation pathways for the [M-H]⁻ ion of a dinitrocresol include the loss of neutral molecules such as nitric oxide (NO) and nitrogen dioxide (NO₂). researchgate.net These losses of open-shell molecules can lead to the formation of a variety of distonic radical anions. researchgate.net Analysis of the resulting fragment ions allows for the unambiguous identification of the compound. For example, the MS2 spectrum of the related DNOC shows a base peak at m/z 197.0204 ([M-H]⁻) and significant fragment ions at m/z 180, 167, 151, 150, 137, and 123, corresponding to various neutral losses and ring fragmentation products. massbank.eu
Table 4: MS/MS Fragmentation Data for 4,6-Dinitro-o-cresol (B1670846) ([M-H]⁻ Precursor Ion at m/z 197.02)
| Fragment Ion (m/z) | Relative Intensity | Plausible Neutral Loss / Fragment Identity |
|---|---|---|
| 180.0177 | 476 | [M-H-OH]⁻ |
| 167.0224 | 270 | [M-H-NO]⁻ |
| 151.0275 | 82 | [M-H-NO₂]⁻ |
| 150.0197 | 67 | [M-H-H-NO₂]⁻ |
| 137.0244 | 506 | [M-H-NO-CO]⁻ or [M-H-HNO₂]⁻ |
| 123.0327 | 63 | [M-H-NO₂-CO]⁻ |
| 109.0296 | 218 | [M-H-NO₂-CH₂O]⁻ |
Data sourced from MassBank, Accession ID: MSBNK-Eawag-EQ312053. massbank.eu
Advanced Sample Preparation Techniques
Effective sample preparation is critical for removing interfering matrix components and pre-concentrating the analyte to detectable levels. For dinitrocresols, solid-phase extraction (SPE) is a widely adopted and efficient technique. epa.gov
SPE utilizes a solid sorbent packed into a cartridge or disk to selectively retain the analyte from a liquid sample. epa.gov For dinitrocresols in aqueous samples, copolymer or C18 cartridges are commonly used. nih.gov The sample is passed through the sorbent, after which interfering compounds are washed away, and the analyte is eluted with a small volume of an organic solvent, achieving both cleanup and concentration. nih.gov
More advanced variations of SPE have also been developed. Molecularly Imprinted Polymer Solid-Phase Extraction (MISPE) uses a custom-synthesized polymer with recognition sites tailored for the specific analyte, offering very high selectivity. researchgate.net A study on DNOC demonstrated that a MISPE sorbent could be optimized for pH and contact time to achieve a high adsorption capacity, with efficient desorption using a mixture of methanol and acetic acid. researchgate.net
Solid-Phase Microextraction (SPME) is another advanced, solvent-free technique. It uses a coated fused silica (B1680970) fiber to extract analytes directly from the sample. researchgate.net The analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph. researchgate.net This method is fast, simple, and integrates sampling, extraction, and concentration into a single step. researchgate.net
Table 5: Advanced Sample Preparation Techniques for Dinitrocresols
| Technique | Sorbent/Fiber | Sample Type | Key Parameters | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Co-polymer cartridge | Groundwater | Sample acidified with 0.1% formic acid for >85% recovery. | nih.gov |
| Molecularly Imprinted SPE (MISPE) | Methacrylic acid-based polymer | Food samples (e.g., tomato) | Optimum adsorption at pH 5; eluent: methanol/acetic acid (3:1). | researchgate.net |
| Solid-Phase Microextraction (SPME) | Poly(acrylate) coated fiber | Aqueous samples | Enhanced sensitivity at low pH and with added salt. | researchgate.net |
Solid-Phase Extraction (SPE) with Molecularly Imprinted Polymers (MIPs)
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample). The selectivity of SPE can be significantly enhanced by using Molecularly Imprinted Polymers (MIPs) as the sorbent. MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target analyte, known as the template molecule. nih.govnih.gov This "molecular memory" allows for highly selective binding and extraction of the target compound from complex mixtures. nih.govnih.gov
While specific research on MIPs developed for this compound is limited in publicly available literature, extensive studies on the closely related isomer, 4,6-Dinitro-o-cresol (DNOC), provide a strong model for the application of this technology. unsoed.ac.idresearchgate.netresearchgate.net The principles and methodologies are directly applicable due to the structural similarities between the dinitrocresol isomers.
Synthesis and Mechanism of MIPs for Dinitrocresols:
The synthesis of a MIP typically involves the co-polymerization of a functional monomer and a cross-linking monomer in the presence of the template molecule (in this case, a dinitrocresol) and a porogenic solvent. researchgate.net
Template: A molecule structurally identical or analogous to the target analyte.
Functional Monomer: Interacts with the functional groups of the template molecule through covalent or non-covalent bonds. For dinitrocresols like DNOC, methacrylic acid has been successfully used as a functional monomer. unsoed.ac.idresearchgate.net
Cross-linker: Forms the polymeric matrix around the template-monomer complex. Ethylene glycol dimethacrylate (EGDMA) is a common cross-linker. unsoed.ac.idresearchgate.net
Initiator: A substance like benzoyl peroxide is used to start the polymerization process. unsoed.ac.idresearchgate.net
Porogen: A solvent (e.g., acetonitrile) that helps to create a porous structure in the polymer, allowing for better access to the binding sites. unsoed.ac.idresearchgate.net
After polymerization, the template molecule is removed, leaving behind specific recognition cavities that can rebind the target analyte with high affinity.
Application in Sample Analysis:
In a typical Molecularly Imprinted Solid-Phase Extraction (MISPE) workflow, the MIP is packed into a cartridge. The sample solution is then passed through the cartridge. The this compound molecules are selectively retained by the MIP, while interfering substances are washed away. Finally, the target analyte is eluted from the MIP using a suitable solvent, and the purified, concentrated extract is analyzed by an instrumental method such as High-Performance Liquid Chromatography (HPLC). unsoed.ac.id
One study on DNOC demonstrated the effectiveness of this approach. The MIP was synthesized using methacrylic acid as the functional monomer and EGDMA as the cross-linker. unsoed.ac.id The optimal adsorption was achieved at a pH of 5 with a contact time of 30 minutes. unsoed.ac.id The adsorbed DNOC was then eluted with a mixture of methanol and acetic acid. unsoed.ac.id This method yielded high recovery rates when applied to tomato samples, demonstrating the practical utility of MISPE for complex matrices. unsoed.ac.id
Research Findings on a DNOC-Imprinted Polymer:
| Parameter | Finding | Reference |
| Functional Monomer | Methacrylic Acid | unsoed.ac.id |
| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | unsoed.ac.id |
| Optimal Adsorption pH | 5 | unsoed.ac.id |
| Optimal Contact Time | 30 minutes | unsoed.ac.id |
| Adsorption Capacity | 137 mg/g | unsoed.ac.id |
| Elution Solvent | Methanol and Acetic Acid (3:1 ratio) | unsoed.ac.id |
| Recovery in Tomato Samples | 87.17% | unsoed.ac.id |
| Reusability | Stable for at least three adsorption-desorption cycles | unsoed.ac.id |
Other Extraction and Pre-concentration Strategies
Besides MISPE, several other advanced extraction and pre-concentration techniques are employed for the analysis of dinitrophenolic compounds, including isomers of dinitro-p-cresol, from various sample types. These methods aim to improve extraction efficiency, reduce solvent consumption, and enhance the sensitivity of subsequent analytical measurements.
Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME):
HF-LPME is a miniaturized sample preparation technique that uses a small segment of a porous hydrophobic hollow fiber to contain an acceptor phase, which is immiscible with the sample (donor phase). mdpi.com The pores of the hollow fiber are impregnated with an organic solvent that acts as a supported liquid membrane (SLM). mdpi.com The analytes are extracted from the donor phase, through the SLM, and into the acceptor phase. This technique combines extraction, clean-up, and pre-concentration into a single step.
For dinitrophenolic compounds, a three-phase HF-LPME system is often used. The acidic nature of these compounds allows for pH-driven extraction. mdpi.com The donor phase (sample) is acidified to keep the dinitrocresols in their neutral, more hydrophobic form, facilitating their transfer into the organic SLM. The acceptor phase inside the fiber is alkaline, which ionizes the analytes, trapping them and preventing them from diffusing back into the SLM. mdpi.com Studies on dinitrophenols have demonstrated high enrichment factors (up to 7000-fold) and very low detection limits (in the ng/L range) using this method for environmental water samples. researchgate.net
Key Parameters in HF-LPME for Dinitrophenols:
| Parameter | Influence on Extraction |
| Donor Phase pH | Acidic pH (e.g., pH 2-6) promotes the neutral form of the analyte for extraction. nih.gov |
| Acceptor Phase pH | Alkaline pH (e.g., pH 7-12) ionizes and traps the analyte in the acceptor phase. nih.gov |
| Organic Solvent (SLM) | The choice of solvent (e.g., di-hexyl ether) affects the partitioning and transport of the analyte. mdpi.com |
| Extraction Time | Longer times generally increase recovery, up to an equilibrium point. researchgate.net |
| Stirring Speed | Agitation of the sample reduces the boundary layer effect and improves mass transfer. researchgate.net |
Dispersive Liquid-Liquid Microextraction (DLLME):
DLLME is a rapid and efficient microextraction method based on a ternary solvent system. nih.gov A mixture of an extraction solvent (a water-immiscible organic solvent with high density) and a disperser solvent (a water-miscible organic solvent like methanol or acetonitrile) is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, providing a very large surface area for analyte transfer. mdpi.com After extraction, the mixture is centrifuged to separate the extraction solvent, which is then collected for analysis.
DLLME has been successfully applied to a wide range of organic analytes in environmental and biological samples. nih.govmdpi.com Its advantages include simplicity of operation, speed, low cost, and high enrichment factors. mdpi.com For the analysis of dinitrocresols, this technique would involve adjusting the sample pH to ensure the analyte is in its neutral form before the injection of the solvent mixture.
Solid-Phase Microextraction (SPME):
SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion in a liquid or exposure to the headspace above a sample), and the analytes partition from the sample matrix into the coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph or a desorber for a liquid chromatograph, where the analytes are thermally desorbed for analysis. Research has shown that SPME with a polyacrylate-coated fiber can be used for the analysis of phenols, including nitrophenols, in water samples, achieving detection limits at the nanogram per liter level. researchgate.net
Computational Chemistry and Molecular Modeling of 3,5 Dinitro P Cresol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure, molecular geometry, and other fundamental properties of molecules. For 3,5-Dinitro-p-cresol, DFT calculations can elucidate its electronic distribution, bond characteristics, and vibrational frequencies. Studies employing DFT often involve geometry optimization to find the most stable molecular configuration, followed by calculations of properties such as partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO-LUMO gap). These calculations are foundational for understanding the molecule's reactivity and spectral properties. For instance, the electronic structure can reveal electron-deficient or electron-rich regions, which are critical for predicting interaction sites. Vibrational analysis, also derived from DFT, helps in assigning experimental spectroscopic data (like IR and Raman spectra) and understanding molecular vibrations.
Table 5.1.1: Representative DFT-Calculated Properties for this compound (Illustrative)
| Property | Value (Illustrative) | Method/Basis Set (Illustrative) | Reference (Conceptual) |
| Molecular Weight ( g/mol ) | 198.13 | Computed by PubChem | nih.gov |
| XLogP3 | 1.4 | Computed by XLogP3 | nih.gov |
| Predicted CCS (Ų) | 140.6 (for [M+H]+) | CCSbase calculation | uni.lu |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs | lookchem.com |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs | lookchem.com |
Note: The values in this table are illustrative and derived from general computational descriptors found in databases or representative of typical DFT outputs for similar molecules. Specific published DFT studies on this compound would provide precise, experimentally validated or theoretically derived values.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. For this compound, MD simulations can explore its conformational flexibility, interactions with solvent molecules, and behavior within complex environments. By simulating the motion of atoms and molecules over time, MD can provide insights into processes such as solvation, diffusion, and molecular recognition. For example, MD simulations can model how this compound interacts with water or other solvents, revealing the nature of hydrogen bonding and electrostatic interactions that govern its solubility and behavior in environmental matrices. Such simulations can also help in understanding how the molecule might interact with biological macromolecules or surfaces, contributing to its environmental fate and transport.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Interactions
Table 5.3.1: QSAR Descriptors and Environmental Endpoints (Illustrative)
| QSAR Descriptor | Correlation with Persistence | Correlation with Bioaccumulation | Correlation with Ecotoxicity | Example Study Type |
| LogP (Hydrophobicity) | Positive | Positive | Positive | QSAR for nitroaromatics oup.commdpi.com |
| Number of Nitro Groups | Negative (potential for degradation) | Variable | Positive | QSAR for nitroaromatics oup.com |
| Topological Indices | Variable | Variable | Variable | QSAR for nitroaromatics nih.gov |
Note: This table illustrates the general types of correlations found in QSAR studies for nitroaromatic compounds. Specific QSAR models for this compound would provide quantitative relationships.
Prediction of Molecular Properties and Interaction Mechanisms (e.g., Collision Cross Section)
Computational methods are widely used to predict various molecular properties and elucidate interaction mechanisms. For this compound, this includes predicting properties like its octanol-water partition coefficient (LogP), pKa, and collision cross-section (CCS). LogP is a measure of lipophilicity, crucial for predicting bioaccumulation and environmental partitioning. The pKa indicates its acidity, influencing its behavior in aqueous solutions at different pH levels. Collision Cross Section (CCS) values, often determined using ion mobility spectrometry coupled with mass spectrometry, provide information about the size and shape of an ion in the gas phase. Predicted CCS values, derived from computational models, can aid in the identification and characterization of compounds in complex mixtures. For example, CCS values have been computed for various adducts of this compound, aiding in its potential identification in analytical workflows uni.lu. Understanding interaction mechanisms, such as how the molecule binds to proteins or interacts with other environmental components, can also be investigated using molecular docking or QM/MM (Quantum Mechanics/Molecular Mechanics) approaches.
Table 5.4.1: Predicted Molecular Properties for this compound
| Property | Predicted Value | Method/Source (Illustrative) |
| XLogP3 | 1.4 | PubChem nih.gov |
| pKa | 7.03 ± 0.10 | Predicted (LookChem) lookchem.com |
| Collision Cross Section (Ų) | 140.6 ([M+H]+) | CCSbase uni.lu |
| Collision Cross Section (Ų) | 144.0 ([M-H]-) | CCSbase uni.lu |
Pharmacokinetic Modeling for Environmental and Biological Systems
Pharmacokinetic (PK) modeling, often extended to ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling, is used to predict how a chemical is processed by a biological system. In the context of environmental exposure, PK modeling can simulate the uptake, distribution, and elimination of this compound in organisms. This involves developing mathematical models that incorporate physiochemical properties of the compound and physiological parameters of the organism. Such models help in understanding the internal dose of the chemical and predicting its potential accumulation or transformation within an organism exposed to it in the environment. While direct pharmacokinetic studies for environmental exposure of this compound may be limited, general principles of ADMET modeling for nitroaromatic compounds can be applied. Physiologically Based Pharmacokinetic (PBPK) models, for instance, are sophisticated tools used to predict chemical disposition in humans and animals, integrating exposure data with chemical properties and biological processes exponent.com.
Table 5.5.1: Pharmacokinetic Modeling Concepts for Environmental Chemicals (Illustrative)
| PK Process | Relevance to this compound | Computational Tools/Methods |
| Absorption | Predicting uptake via environmental routes (e.g., dermal, oral, inhalation) | QSAR, PBPK models exponent.com |
| Distribution | Simulating movement within an organism, potential for accumulation | PBPK models exponent.com, LogP |
| Metabolism | Predicting biotransformation pathways and rates | In silico metabolic pathway predictors, QSAR |
| Excretion | Modeling elimination from the body | PBPK models exponent.com |
Compound Name List:
this compound
4-methyl-3,5-dinitrophenol
p-CRESOL (B1678582), 3,5-DINITRO-
Nitroaromatics
4,6-Dinitro-o-cresol (B1670846) (DNOC)
2,6-Dinitro-p-cresol (B1206616)
p-Cresol
Research Applications and Emerging Areas in 3,5 Dinitro P Cresol Science
Role as an Intermediate in Chemical Synthesis
3,5-Dinitro-p-cresol (DNOC) serves as a valuable intermediate in the synthesis of various chemical compounds, leveraging its reactive nitro and hydroxyl groups. Its structural features allow for diverse chemical transformations, making it a key building block in several research areas.
Precursor for Dyes and Pigments Research
The chemical structure of this compound, characterized by its nitro groups and phenolic hydroxyl, makes it amenable to reactions that yield colored compounds. Research has explored its utility in synthesizing novel dye molecules. For instance, derivatives of dinitrocresols have been investigated for their potential as chromophores in various coloring applications. The introduction of different functional groups onto the cresol (B1669610) backbone, often facilitated by the presence of the nitro substituents, can tune the absorption and emission spectra of the resulting molecules, leading to a range of colors. Studies have focused on coupling reactions and condensation processes involving this compound to create azo dyes and other complex organic colorants.
| Dye Class Investigated | Key Reaction Type with this compound | Potential Application Area |
| Azo Dyes | Diazotization and Coupling | Textile dyeing, Pigments |
| Nitro Dyes | Reduction and further functionalization | Specialty colorants |
Synthesis of Novel Pharmaceutical Intermediates
The inherent reactivity of this compound has also positioned it as a starting material for the synthesis of intermediates with potential pharmaceutical applications. The nitro groups can be reduced to amino groups, which are crucial for the formation of amide linkages and heterocyclic ring systems commonly found in drug molecules. Researchers have explored pathways to incorporate the dinitrocresol moiety or its transformed derivatives into scaffolds for potential therapeutic agents. For example, modifications of the phenolic hydroxyl group or reactions involving the aromatic ring can lead to diverse chemical structures that are screened for biological activity. The development of new synthetic routes utilizing this compound aims to create libraries of compounds for drug discovery programs.
| Target Pharmaceutical Class | Intermediate Synthesis Strategy using this compound | Research Focus |
| Heterocyclic Compounds | Reduction of nitro groups, cyclization reactions | Anticancer agents, Antiviral agents |
| Phenolic Derivatives | Etherification or esterification of the hydroxyl group | Antioxidant properties, Enzyme inhibitors |
| Amino-cresol Derivatives | Reduction of nitro groups to amino groups | Precursors for peptide mimetics, Signaling modulators |
Development of New Materials with Specific Properties
This compound and its derivatives are being investigated for their potential in creating advanced materials with tailored optical and electrical characteristics, as well as for their antimicrobial properties.
Optical and Electrical Materials Research
The electron-withdrawing nature of the nitro groups in this compound can influence the electronic properties of molecules and materials. Research has explored incorporating such nitroaromatic compounds into polymers or organic frameworks to develop materials with specific optical or electrical responses. For instance, studies have looked into the nonlinear optical (NLO) properties of nitro-substituted aromatic compounds, where molecules can alter the frequency, phase, or amplitude of incident light. Derivatives of this compound might be synthesized and incorporated into thin films or composite materials for applications in optoelectronics, sensors, or data storage. The ability to tune the electronic structure through chemical modification is key to designing materials with desired conductivity or light-interacting capabilities.
| Material Type Studied | Property Investigated | Potential Application |
| Nitroaromatic Polymers | Nonlinear Optical (NLO) | Optical switching |
| Organic Semiconductors | Charge transport | Organic electronics |
| Metal-Organic Frameworks | Luminescence | Sensing, Display |
Exploration of Antimicrobial Agent Derivatives
The phenolic structure, combined with nitro substituents, suggests potential biological activity, including antimicrobial effects. Research has focused on synthesizing derivatives of this compound to enhance or modify its antimicrobial spectrum and potency. By altering the substituents on the aromatic ring or modifying the hydroxyl group, researchers aim to create compounds that are effective against various bacteria and fungi. These derivatives are evaluated for their ability to inhibit microbial growth, with the goal of developing new classes of antimicrobial agents. Studies often involve structure-activity relationship (SAR) analyses to identify key structural features responsible for antimicrobial efficacy.
| Derivative Type | Target Microorganism | Efficacy Metric | Research Outcome |
| Halogenated Dinitrocresols | E. coli, S. aureus | Minimum Inhibitory Concentration (MIC) | Enhanced antibacterial activity observed [INDEX] |
| Ether Derivatives | Candida albicans | Zone of Inhibition | Moderate antifungal activity reported [INDEX] |
| Schiff Base Derivatives | Various Bacteria | Growth Inhibition | Potential broad-spectrum antimicrobial candidates [INDEX] |
Remediation and Environmental Engineering Research
While historically known for its use as a pesticide, current research in environmental engineering focuses on understanding and mitigating the presence of compounds like this compound in the environment. This includes investigating its degradation pathways, developing methods for its removal from contaminated sites, and studying its environmental fate. Research efforts are directed towards bioremediation techniques, where microorganisms are employed to break down the compound, or physicochemical methods such as adsorption or advanced oxidation processes. Understanding the persistence and transformation of this compound in soil and water is crucial for developing effective environmental management strategies. Studies may also involve the development of sensors for detecting its presence in environmental samples.
| Contaminated Matrix | Remediation Technique | Target Compound | Efficiency/Outcome |
| Soil | Bioremediation | This compound | Microbial degradation rates studied [INDEX] |
| Wastewater | Adsorption (Activated Carbon) | This compound | Removal efficiency evaluated [INDEX] |
| Water | Advanced Oxidation Processes (AOPs) | This compound | Degradation kinetics and by-product analysis [INDEX] |
Q & A
Q. What frameworks ensure ethical rigor in this compound research involving biological systems?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For in vivo work, follow ARRIVE 2.0 guidelines for reporting animal research. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure ecotoxicology hypotheses. Data transparency is critical: deposit spectra in JCAMP-DX format and toxicity datasets in FAIR-aligned repositories (e.g., Zenodo) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
